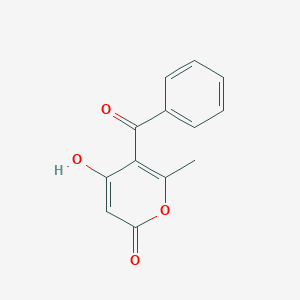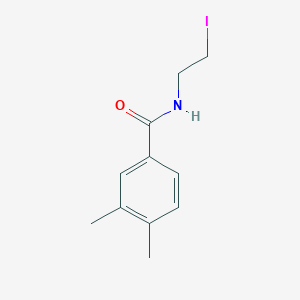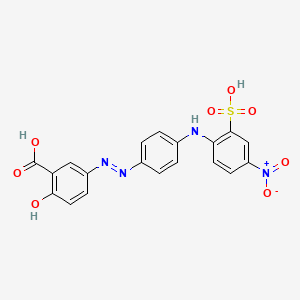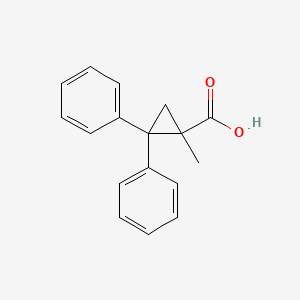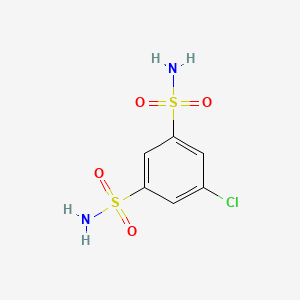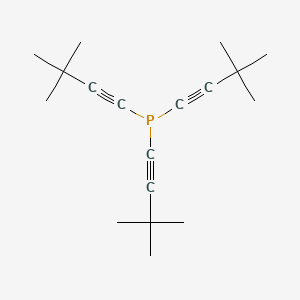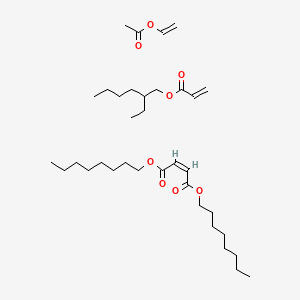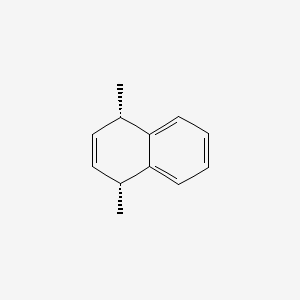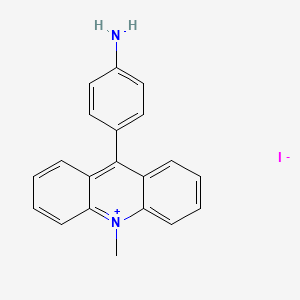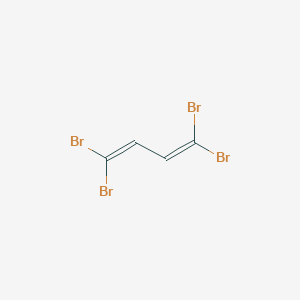
1,1,4,4-Tetrabromobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4-Tetrabromobuta-1,3-diene is an organobromine compound characterized by the presence of four bromine atoms attached to a butadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,4,4-Tetrabromobuta-1,3-diene can be synthesized through the bromination of buta-1,3-diene. The reaction typically involves the addition of bromine (Br₂) to buta-1,3-diene under controlled conditions. The process can be carried out in an inert solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at low temperatures to ensure selective bromination at the 1,1 and 4,4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4,4-Tetrabromobuta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂).
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form conjugated dienes or other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) with the presence of a base like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Often performed in non-polar solvents like hexane or toluene with the use of catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃).
Elimination Reactions: Conducted under high temperatures or in the presence of strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed:
Substitution Reactions: Formation of substituted butadienes or polybrominated derivatives.
Addition Reactions: Generation of complex organic molecules with new functional groups.
Elimination Reactions: Production of conjugated dienes or other unsaturated hydrocarbons.
Aplicaciones Científicas De Investigación
1,1,4,4-Tetrabromobuta-1,3-diene has several applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of flame retardants and polymer additives due to its bromine content.
Medicinal Chemistry: Investigated for its potential use in the synthesis of bioactive compounds and pharmaceuticals.
Environmental Chemistry: Studied for its role in the degradation and transformation of brominated organic pollutants.
Mecanismo De Acción
The mechanism of action of 1,1,4,4-tetrabromobuta-1,3-diene involves its reactivity towards nucleophiles and electrophiles. The presence of multiple bromine atoms makes it a highly reactive compound, capable of undergoing various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparación Con Compuestos Similares
1,1,4,4-Tetracyanobuta-1,3-diene: Similar in structure but with cyano groups instead of bromine atoms. Known for its electron-accepting properties and use in organic electronics.
1,1,4,4-Tetrachlorobuta-1,3-diene: Contains chlorine atoms instead of bromine, with different reactivity and applications.
1,1,4,4-Tetrafluorobuta-1,3-diene: Fluorinated analogue with unique properties such as high thermal stability and resistance to oxidation.
Uniqueness of 1,1,4,4-Tetrabromobuta-1,3-diene: The presence of bromine atoms imparts distinct reactivity and properties to this compound, making it valuable for specific applications in organic synthesis, material science, and environmental chemistry. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for research and industrial purposes.
Propiedades
Número CAS |
27094-05-9 |
|---|---|
Fórmula molecular |
C4H2Br4 |
Peso molecular |
369.67 g/mol |
Nombre IUPAC |
1,1,4,4-tetrabromobuta-1,3-diene |
InChI |
InChI=1S/C4H2Br4/c5-3(6)1-2-4(7)8/h1-2H |
Clave InChI |
UOGVPRXUUNWOQH-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Br)Br)C=C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


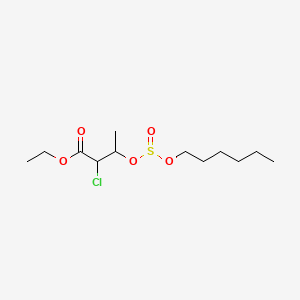
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
